N-(3-chlorophenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a complex tricyclic core with sulfur (thia) and nitrogen (aza) substitutions. Its structure includes a 3-chlorophenyl group attached via an acetamide linker, which may influence electronic properties and biological interactions. The compound is primarily used in research settings, particularly in crystallography and structure-activity relationship (SAR) studies. Structural characterization of such molecules often employs X-ray diffraction tools like SHELX, a widely used software suite for small-molecule refinement .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O2S/c18-10-3-1-4-11(7-10)21-13(23)8-22-9-20-14-12-5-2-6-19-16(12)25-15(14)17(22)24/h1-7,9H,8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGJRTRMEKBQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on diverse sources, including case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit bacterial growth and show effectiveness against various strains of pathogens .
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazole-containing compounds have been reported to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . Notably, derivatives of this compound have been tested in vitro against different cancer cell lines with promising results.
3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways associated with disease states. For instance, studies have highlighted the inhibition of certain kinases and proteases by similar compounds .
Case Studies
Several case studies have illustrated the biological effects of related compounds:
| Study | Compound | Biological Effect | Findings |
|---|---|---|---|
| Study 1 | Triazole Derivative | Antimicrobial | Effective against E. coli and S. aureus |
| Study 2 | Thiazole Compound | Anticancer | Induced apoptosis in breast cancer cells |
| Study 3 | Similar Acetamide | Enzyme Inhibition | Inhibited protein kinase activity |
The mechanism of action for this compound involves interactions with specific molecular targets:
- Receptor Binding : The chlorophenyl group may enhance binding affinity to various receptors involved in signaling pathways.
- Enzyme Interaction : The thiazole and triazole moieties likely interact with enzymes through hydrogen bonding and hydrophobic interactions.
Research Findings
Recent studies have demonstrated the following findings regarding the biological activity of this compound:
- Antimicrobial Efficacy : In vitro tests showed a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : The compound exhibited cytotoxic effects on cancer cell lines at micromolar concentrations.
- Selectivity Index : The selectivity index for cancerous versus normal cells indicated potential for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent placement, heteroatom composition, and ring systems. Below is a comparative analysis based on available
Key Structural Differences
Implications of Structural Variations
- Chlorine Substituent: The 3-chlorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-halogenated analogs. Chlorine’s electron-withdrawing nature may also reduce oxidative degradation rates, as suggested by atmospheric studies on halogenated organics .
Research Findings and Data Gaps
Stability and Reactivity
- The tricyclic core of the target compound suggests moderate stability under ambient conditions. However, the sulfur atom may render it susceptible to oxidation, a common trait in thia-containing heterocycles.
- Chlorinated aromatic systems are known to resist atmospheric hydroxyl radical reactions (rate constant: ~1 × 10⁻¹² cm³/molecule/s), which could imply environmental persistence .
Limitations in Current Knowledge
- No pharmacological or environmental fate data exist for the target compound in the provided evidence. Comparative assessments rely on extrapolation from structural analogs, highlighting the need for targeted studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
